molecular formula C9H9BrO B8761372 2-(4-Bromophenyl)-2-methyloxirane CAS No. 80909-78-0

2-(4-Bromophenyl)-2-methyloxirane

Cat. No.: B8761372
CAS No.: 80909-78-0
M. Wt: 213.07 g/mol
InChI Key: HQVFPGVGWGVIMU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methyloxirane (CAS 80909-78-0) is a high-value brominated epoxide that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol, is characterized by its density of 1.489 g/cm³ and a boiling point of 247.3 °C . Its core structure features an oxirane ring geminal to a methyl group and a 4-bromophenyl group, making it a stable, crystalline solid that is readily amenable to further functionalization. The primary research value of this epoxide lies in its application as a key building block for the synthesis of complex molecules. It is a prominent precursor in Corey-Chaykovsky epoxidation reactions, a method used to convert ketones into epoxides, which are crucial chiral intermediates for producing biologically active compounds . The presence of the bromine atom on the aromatic ring offers a versatile handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. Furthermore, epoxides like this one can undergo regioselective ring-opening reactions with various nucleophiles, providing access to a diverse array of 1,2-functionalized compounds, including valuable chiral tertiary alcohols. Researchers utilize this chemical to explore new pathways in asymmetric synthesis and in the development of potential kinase inhibitors and other pharmacologically relevant scaffolds . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in a laboratory setting by qualified professionals.

Properties

CAS No.

80909-78-0

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9BrO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

HQVFPGVGWGVIMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Bromophenyl)-2-methyloxirane with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₉H₉BrO 213.07 4-Bromophenyl, methyl High electrophilicity; mp/BP: N/A
2-(4-Fluorophenyl)-2-methyloxirane C₉H₉FO 152.17 4-Fluorophenyl, methyl Lower MW; higher polarity
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-Methoxyphenyl, methyl (C3) Electron-donating group; reduced reactivity
(2R)-(-)-2-(4-Bromophenyl)oxirane C₈H₇BrO 199.05 4-Bromophenyl (no methyl) Chiral center; enantioselective applications
2-(4-Methylphenyl)oxirane C₉H₁₀O 134.18 4-Methylphenyl Non-halogenated; lower reactivity

Key Observations :

  • Halogen Effects : Bromine increases molecular weight and electrophilicity compared to fluorine or methyl groups. This enhances susceptibility to nucleophilic attack in ring-opening reactions.

Preparation Methods

Reaction Mechanism and Conditions

The protocol begins with deprotonation of trimethylsulfoxonium iodide (TMSOI) using potassium tert-butoxide in dimethyl sulfoxide (DMSO), producing a reactive sulfonium ylide. This ylide subsequently attacks the carbonyl carbon of 4-bromoacetophenone, leading to ring closure and epoxide formation. Key reaction parameters include:

  • Molar Ratios : A 1:1.1 stoichiometry of ketone to TMSOI ensures complete conversion.

  • Solvent : DMSO facilitates ylide stability and reaction homogeneity.

  • Temperature : Room temperature (20–25°C) minimizes side reactions while maintaining reactivity.

The reaction typically achieves 89% yield after 12–16 hours, with purification involving ethyl acetate extraction and solvent evaporation under reduced pressure.

Table 1: Summary of Corey-Chaykovsky Epoxidation Conditions

ComponentQuantityRole
4-Bromoacetophenone125 mmolSubstrate
Trimethylsulfoxonium iodide137.5 mmolYlide precursor
Potassium tert-butoxide125 mmolBase
DMSO150 mLSolvent
Reaction Time12–16 hours-
Yield89%-

Scalability and Practical Considerations

Industrial-scale adaptations of this method prioritize solvent recovery and waste minimization. The use of DMSO, while effective, complicates large-scale workups due to its high boiling point (189°C). Alternatives such as dimethylformamide (DMF) have been explored but result in reduced yields (~75%).

Alternative Synthetic Approaches

While the Corey-Chaykovsky method dominates, niche alternatives exist for specialized applications:

Epoxidation via Peracid-Mediated Oxidation

Early attempts employed meta-chloroperbenzoic acid (mCPBA) to oxidize the corresponding alkene, 4-bromostyrene. However, this route suffers from <30% yields due to competing bromine elimination and peroxide formation.

Characterization and Quality Control

Rigorous spectroscopic and chromatographic analyses ensure product integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.49 (d, J = 8.7 Hz, 2H), 7.27 (d, J = 8.5 Hz, 2H), 3.00 (d, J = 5.4 Hz, 1H), 2.78 (d, J = 5.5 Hz, 1H), 1.73 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 139.2 (C-Br), 131.4 (CH), 127.8 (C), 121.3 (CH), 60.5 (C-O), 55.4 (CH₂), 21.2 (CH₃).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms >95% purity in commercial batches .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-2-methyloxirane, and how do reaction conditions influence yield?

  • Methodology :

  • Epoxidation of alkenes : Start with 4-bromostyrene derivatives. Use peracids (e.g., mCPBA) in dichloromethane at 0–25°C for 12–24 hours. Monitor via TLC for epoxide formation .
  • Nucleophilic substitution : React 4-bromoacetophenone with a methyl Grignard reagent, followed by epoxidation. Optimize stoichiometry and temperature (e.g., −78°C for Grignard addition) to minimize side products .
    • Key considerations : The electron-withdrawing bromine substituent may slow epoxidation kinetics; adjust catalyst loading (e.g., 1.2 equiv mCPBA) to improve conversion .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic oxirane proton shifts (δ 3.5–4.5 ppm) and coupling patterns. Compare with computed spectra (DFT/B3LYP) to confirm regiochemistry .
  • X-ray crystallography : Use SHELX programs for structure refinement. Resolve ambiguities in substituent orientation using anisotropic displacement parameters .
  • GC-MS/HPLC : Quantify purity (>95%) and detect impurities (e.g., diols from ring-opening) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence regioselectivity in nucleophilic ring-opening reactions?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The bromine’s electron-withdrawing effect increases electrophilicity at the less-substituted oxirane carbon, favoring nucleophilic attack at that site .
  • Experimental validation : React with NH3_3/H2_2O and analyze products via 1H^1H NMR. A 3:1 preference for attack at the methyl-adjacent carbon was observed in analogous 2-(3-Methoxyphenyl)-2-methyloxirane derivatives .

Q. What strategies resolve contradictions in spectroscopic data interpretation for epoxide derivatives?

  • Methodology :

  • Dynamic NMR : Use variable-temperature 1H^1H NMR to detect conformational exchange (e.g., ring puckering) that obscures splitting patterns .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled oxirane to clarify ambiguous 13C^{13}C signals .
  • Cross-validation : Compare experimental IR/Raman spectra with computational predictions (e.g., ORCA software) to assign vibrational modes .

Q. How can computational tools predict the bioactivity of this compound against therapeutic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes. The bromophenyl group may occupy hydrophobic pockets, while the oxirane forms covalent bonds with catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Prioritize targets with RMSD < 2 Å for in vitro validation .
  • In vitro assays : Test inhibition of CYP3A4 using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

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